1-Allylsulfanyl-3-fluoro-2-methylbenzene
Description
1-Allylsulfanyl-3-fluoro-2-methylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with an allylsulfanyl group at position 1, a fluorine atom at position 3, and a methyl group at position 2.
Properties
IUPAC Name |
1-fluoro-2-methyl-3-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FS/c1-3-7-12-10-6-4-5-9(11)8(10)2/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRDVMZALNQIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1SCC=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-3-fluoro-2-methylbenzene typically involves the introduction of the allylsulfanyl group to a fluorinated methylbenzene derivative. One common method is the nucleophilic substitution reaction where an allylthiol reacts with 3-fluoro-2-methylbenzene under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the allylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated or modified allylsulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Allylsulfanyl-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Allylsulfanyl-3-fluoro-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The allylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Sulfur Group Variability : The allylsulfanyl group in the target compound contrasts with benzylsulfanyl () and sulfonylurea () groups, offering distinct reactivity. Allyl groups enable allylic substitution or polymerization, whereas benzyl groups stabilize via aromatic conjugation .
- Substituent Effects : Fluorine at position 3 enhances electronegativity and metabolic stability compared to bromine or chlorine in analogs (). The methyl group at position 2 may reduce steric hindrance relative to bulkier groups like CF₃ () .
Physical and Chemical Properties
- Solubility : Fluorine and methyl substituents likely increase lipophilicity compared to ester-containing analogs (e.g., Methyl 2-(3-Bromophenyl)sulfanylacetate in ), which have polar ester groups enhancing water solubility .
- Stability : Allylsulfanyl groups may confer lower thermal stability than benzylsulfanyl groups due to allylic hydrogen susceptibility to oxidation .
Biological Activity
1-Allylsulfanyl-3-fluoro-2-methylbenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound, with the molecular formula and a molecular weight of approximately 188.26 g/mol, features a sulfanyl group that may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been studied for its interactions with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
- Cytotoxicity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit cytotoxic properties against certain cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds.
Case Studies
- Cytotoxicity Evaluation : In a study by Morales-Morales et al., several sulfanyl-substituted benzene derivatives were synthesized and evaluated for cytotoxicity against HeLa cells. The study found that modifications in the sulfanyl group significantly affected the cytotoxic potency, suggesting that this compound could be further optimized for enhanced activity .
- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of similar compounds against common pathogens like E. coli and Staphylococcus aureus. The results indicated that compounds with allyl and sulfanyl groups exhibited promising antibacterial properties, which could be relevant for developing new antibiotics .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of benzene derivatives. Studies have shown that:
- The presence of fluorine increases lipophilicity, potentially improving membrane permeability.
- Sulfanyl groups are known to participate in redox reactions, which may contribute to their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
